molecular formula C11H19NO4 B8589326 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid CAS No. 26655-25-4

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid

Cat. No.: B8589326
CAS No.: 26655-25-4
M. Wt: 229.27 g/mol
InChI Key: IDSLKCIQOSQROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid is an organic compound that belongs to the class of enoate esters. It is commonly used in various chemical and industrial applications due to its unique properties. The compound has a molecular formula of C8H15NO2 and a molecular weight of 157.213 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures high yield and purity of the final product. The esterification process is followed by purification steps such as distillation and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylamino)ethyl 2-methylprop-2-enoate is widely used in scientific research due to its versatility:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

    Biology: The compound is employed in the preparation of biocompatible materials for drug delivery systems.

    Medicine: It is used in the development of pharmaceutical formulations and as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of adhesives, coatings, and resins

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The dimethylamino group can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)ethyl 2-methylprop-2-enoate is unique due to its specific combination of the dimethylamino group and the 2-methylprop-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .

Properties

CAS No.

26655-25-4

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C8H15NO2.C3H4O2/c1-7(2)8(10)11-6-5-9(3)4;1-2-3(4)5/h1,5-6H2,2-4H3;2H,1H2,(H,4,5)

InChI Key

IDSLKCIQOSQROT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCN(C)C.C=CC(=O)O

Related CAS

26655-25-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A fluid loss control additive useful in the present invention was prepared as follows. First, a polymer was prepared by mixing 45.0 g of dimethylaminoethyl methacrylate, 6.8 g acrylic acid, 372.0 g of water and sparging with nitrogen for 30 minutes. Thereafter, the pH was adjusted to approximately 5.3 with 5.7 mL of concentrated sulfuric acid, followed by the addition of 0.2 mL of 2-mercaptoethanol and 1.3 g of 2,2′-azo bis(2-amidinopropane)dihydrochloride. The resulting solution was then heated to 71° C., with stirring, and held for 18 hours to produce poly(dimethylaminoethyl methacrylate/acrylic acid).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
372 g
Type
solvent
Reaction Step One

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